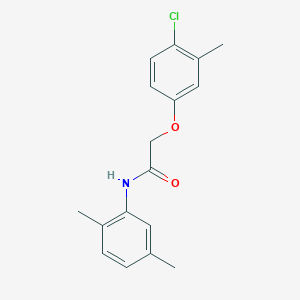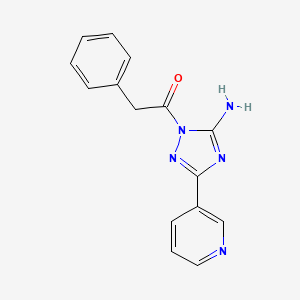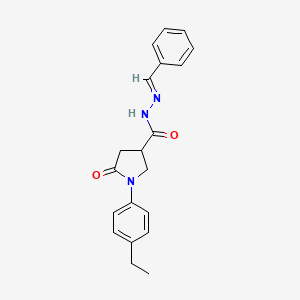
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has been extensively studied in scientific research due to its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
Mechanism of Action
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide activates AMPK by binding to the γ-subunit of the AMPK complex, leading to conformational changes that increase the activity of the kinase. AMPK activation by 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as inhibition of protein synthesis and cell growth.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, decreased lipid accumulation, increased mitochondrial biogenesis, and inhibition of tumor growth and cell proliferation. 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide has also been shown to reduce oxidative stress and inflammation in various cell types.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide is its specificity for AMPK activation, which allows for the study of the effects of AMPK activation on various physiological processes. However, one limitation of 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide is its relatively short half-life, which can limit its effectiveness in vivo. Additionally, the potential off-target effects of 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide on other signaling pathways should be carefully considered in experimental design.
Future Directions
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide, including the development of more potent and selective AMPK activators, the investigation of the effects of 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide on other signaling pathways, and the evaluation of the therapeutic potential of 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide in various disease models. Additionally, the role of 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide in the regulation of autophagy and mitophagy, as well as its effects on the gut microbiome, should be further explored.
Synthesis Methods
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide can be synthesized in several ways, including the reaction of 4-chloro-3-methylphenol with 2,5-dimethylphenylacetyl chloride in the presence of a base, followed by reaction with ammonia or an amine to form the final product. Alternatively, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide can be synthesized from 2-(4-chloro-3-methylphenoxy)acetic acid by reaction with 2,5-dimethylphenylamine in the presence of a coupling reagent.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been extensively studied in scientific research due to its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes. In cancer, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In neurodegenerative diseases, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to improve mitochondrial function and reduce oxidative stress in neuronal cells.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-4-5-12(2)16(8-11)19-17(20)10-21-14-6-7-15(18)13(3)9-14/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFVPYOCDYAWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B5776151.png)



![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)

![2-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5776187.png)

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)
![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)